2,6-Dichloro-I+/--methylbenzenepropanamine
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Overview
Description
2,6-Dichloro-I+/–methylbenzenepropanamine is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with a methyl group and a propanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-I+/–methylbenzenepropanamine typically involves the chlorination of a suitable precursor, such as 2,6-dichlorotoluene. The chlorination reaction is carried out under controlled conditions, often using chlorine gas in the presence of a catalyst like phosphorus pentachloride and light . The reaction temperature ranges from 50 to 250 degrees Celsius. The resulting intermediate is then subjected to further chemical transformations to introduce the propanamine side chain.
Industrial Production Methods
Industrial production of 2,6-Dichloro-I+/–methylbenzenepropanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is followed by purification processes such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-I+/–methylbenzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Reduction: 2,6-Dichloro-I+/–methylbenzenepropanamine derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-I+/–methylbenzenepropanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-I+/–methylbenzenepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorotoluene
- 2,6-Dichlorobenzamide
- 2,6-Dichlorobenzonitrile
Uniqueness
2,6-Dichloro-I+/–methylbenzenepropanamine is unique due to its specific structural features, including the presence of both chlorine atoms and a propanamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1099653-97-0 |
---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3 |
InChI Key |
KAJLLZILNVLIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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